molecular formula C13H10O2 B13136514 Ethyl 3,5-diethynylbenzoate

Ethyl 3,5-diethynylbenzoate

Cat. No.: B13136514
M. Wt: 198.22 g/mol
InChI Key: MGCSFIPLZFFWII-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethynylbenzoate is an organic compound with the molecular formula C13H10O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethynyl groups, and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethynylbenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the Sonogashira coupling reaction, where 3,5-dibromobenzoic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then deprotected and esterified with ethanol to yield this compound .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may exert biological effects through various pathways .

Comparison with Similar Compounds

    Ethyl 3,5-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of ethynyl groups.

    Ethyl 3,5-dinitrobenzoate: Contains nitro groups instead of ethynyl groups.

    Ethyl 3,5-diaminobenzoate: Features amino groups in place of ethynyl groups.

Uniqueness: Ethyl 3,5-diethynylbenzoate is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3,5-diethynylbenzoate

InChI

InChI=1S/C13H10O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h1-2,7-9H,6H2,3H3

InChI Key

MGCSFIPLZFFWII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#C)C#C

Origin of Product

United States

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